An In-depth Technical Guide to 3-Sulfino-DL-valine (CAS Number 98462-04-5)
An In-depth Technical Guide to 3-Sulfino-DL-valine (CAS Number 98462-04-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Sulfino-DL-valine, a compound of interest in pharmaceutical synthesis and analysis. Given the limited direct literature on this specific molecule, this guide synthesizes available data, discusses its chemical context, and extrapolates its likely properties and analytical methodologies based on its structural relationship to valine and its role as a known impurity in the synthesis of the β-lactamase inhibitor, Sulbactam.
Introduction and Identification
3-Sulfino-DL-valine is a derivative of the essential amino acid DL-valine, characterized by the presence of a sulfinic acid group (-SO₂H) at the 3-position. Its primary significance in the scientific and pharmaceutical landscape stems from its identification as a process-related impurity in the manufacturing of Sulbactam[1]. Understanding the formation, properties, and detection of such impurities is a critical aspect of drug development and quality control.
Chemical Identity
| Property | Value | Source |
| CAS Number | 98462-04-5 | [1][2] |
| Molecular Formula | C₅H₁₁NO₄S | [2] |
| Molecular Weight | 181.21 g/mol | [2] |
| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid | [2] |
| Synonyms | Valine, 3-sulfino-; 3-Sulfinovaline; Sulbactam EP Impurity A (Racemic mixture) | [2] |
Physicochemical Properties and Synthesis Context
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | 429.7±55.0 °C | Prediction based on computational models[1]. |
| Density | 1.551±0.06 g/cm³ | Prediction based on computational models[1]. |
| pKa | 2.36±0.12 | Refers to the carboxylic acid proton; the sulfinic acid group would have a distinct, lower pKa[1]. |
| Solubility | DMSO (Slightly, Heated), Methanol (Sparingly) | General guidance from suppliers suggests limited solubility in common organic solvents[1]. High polarity indicates likely water solubility. |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | Recommended due to the potential for oxidation of the sulfinic acid moiety[1][2]. |
Context of Formation: An Impurity in Sulbactam Synthesis
3-Sulfino-DL-valine is documented as an impurity in the synthesis of Sulbactam[1]. Sulbactam is a crucial β-lactamase inhibitor often combined with β-lactam antibiotics. The synthesis of Sulbactam typically involves the oxidation of the sulfur atom in a penicillanic acid derivative. The formation of 3-Sulfino-DL-valine likely arises from an over-oxidation or side-reaction pathway involving the valine-derived portion of a synthesis intermediate. Understanding this pathway is key to controlling its presence in the final active pharmaceutical ingredient (API).
Caption: Probable formation pathway of 3-Sulfino-DL-valine during Sulbactam synthesis.
Biological and Pharmaceutical Significance
As a derivative of the essential branched-chain amino acid (BCAA) valine, the core structure of this molecule is biologically relevant. Valine itself is critical for muscle metabolism, tissue repair, and energy production[3][4][]. It plays roles in regulating blood sugar, supporting cognitive function, and is a precursor in biosynthetic pathways[4][6][7].
The introduction of a sulfinic acid group, however, drastically alters its properties. The D-enantiomer, D-Valine, 3-sulfino-, is noted to potentially play a role in metabolic pathways[8]. While specific biological activity for the DL-racemate is uncharacterized, its primary relevance is as a pharmaceutical impurity. The presence of impurities can affect the stability, efficacy, and safety of a drug product. The sulfinic acid moiety is chemically reactive and could potentially interact with the API or other excipients. Therefore, its detection and quantification are paramount.
Analytical Methodologies for Characterization
A robust analytical strategy is essential for the identification and quantification of 3-Sulfino-DL-valine in pharmaceutical samples. A multi-technique approach is recommended for full characterization.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating impurities from the main API.
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Recommended Column: A reversed-phase C18 column is a standard starting point. However, due to the high polarity of 3-Sulfino-DL-valine, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and resolution.
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Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer at a slightly acidic pH to control ionization) and an organic modifier like acetonitrile or methanol is typical.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic amino acids. For higher sensitivity and specificity, coupling with a mass spectrometer is ideal.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for unequivocal identification.
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Technique: Electrospray ionization (ESI) is the preferred method for such polar, non-volatile molecules.
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Expected Ions: In positive mode, the protonated molecule [M+H]⁺ at m/z 182.05 would be expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 180.03 would be observed.
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High-Resolution MS (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS can provide accurate mass measurements, confirming the elemental composition (C₅H₁₁NO₄S).
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Tandem MS (MS/MS): Fragmentation analysis can elucidate the structure by identifying characteristic losses, such as the loss of water, CO₂, or the sulfino group.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural confirmation, especially when an authentic reference standard is available.
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¹H NMR: Would show characteristic signals for the valine backbone protons (α-H, β-H, and methyl groups). The chemical shifts would be influenced by the adjacent sulfino group.
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¹³C NMR: Would provide data on the carbon skeleton, with the carbon atom attached to the sulfino group showing a significant downfield shift[7].
Caption: A typical analytical workflow for the identification and quantification of impurities.
Experimental Protocols: A Conceptual Framework
The following protocols are generalized frameworks. Researchers must develop and validate specific methods for their matrix and instrumentation.
Protocol: HPLC-MS Method for Impurity Profiling
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Standard Preparation: Prepare a reference standard of 3-Sulfino-DL-valine (if available) in a suitable diluent (e.g., water:acetonitrile 95:5). Prepare a stock solution of the API (e.g., Sulbactam) to be tested.
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Chromatographic Conditions:
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Column: Waters Atlantis dC18 (4.6 x 150 mm, 3 µm) or equivalent.
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Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
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Mobile Phase B: Acetonitrile.
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Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions.
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Flow Rate: 0.8 mL/min.
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Column Temperature: 30 °C.
-
-
MS Conditions (ESI+):
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Capillary Voltage: 3.5 kV.
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Cone Voltage: 30 V.
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Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.
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Scan Range: m/z 100-500.
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Data Acquisition: Full scan for detection and targeted MS/MS for confirmation of the [M+H]⁺ ion at m/z 182.05.
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Analysis: Integrate the peak corresponding to the retention time and mass of 3-Sulfino-DL-valine. Quantify against the reference standard or, if unavailable, report as a relative percentage of the main API peak area.
Conclusion
3-Sulfino-DL-valine, CAS 98462-04-5, represents an important case study in pharmaceutical analysis. While not a compound of direct therapeutic interest, its role as a process impurity in Sulbactam synthesis makes its study essential for ensuring drug quality, safety, and consistency. This guide provides a foundational understanding of its identity, likely properties, and the modern analytical techniques required for its characterization. For professionals in drug development, a thorough investigation of such impurities is a non-negotiable aspect of regulatory compliance and patient safety.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1182, DL-valine. Retrieved from [Link].
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LookChem (n.d.). Cas 98462-04-5, 3-Sulfino-DL-valine. Retrieved from [Link].
- Google Patents (n.d.). CN102070473B - Method for synthesizing D-valine.
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Pharmaffiliates (n.d.). 3-Sulfino-Dl-valine. Retrieved from [Link].
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Wang, C., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link].
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AHB Global (2024). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link].
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Wang, C., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, 14(1), 123. Retrieved from [Link].
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